3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21N7O6 and its molecular weight is 491.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis Techniques and Derivatives : The creation of derivatives similar to the compound involves complex chemical synthesis techniques. For instance, derivatives have been synthesized through reactions involving various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007). Other studies have focused on synthesizing novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Reddy et al., 2013).
Antimicrobial and Antibacterial Evaluation
Activity Against Microorganisms : The antimicrobial and antibacterial evaluations of these compounds reveal promising results. Certain derivatives have shown good to moderate activities against test microorganisms, suggesting potential for further development as antimicrobial agents (Bektaş et al., 2007; Reddy et al., 2013). This includes activity against both Gram-positive and Gram-negative bacteria, highlighting the broad-spectrum potential of these compounds.
properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O6/c1-32-15-7-5-14(6-8-15)30-22-19(26-28-30)23(31)29(12-24-22)11-18-25-21(27-36-18)13-9-16(33-2)20(35-4)17(10-13)34-3/h5-10,12H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKXCJNOFMTAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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